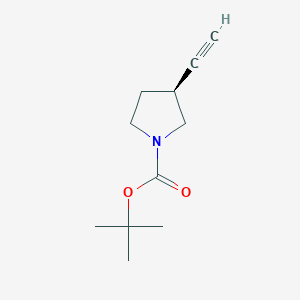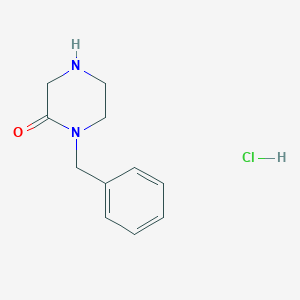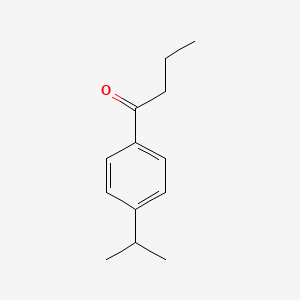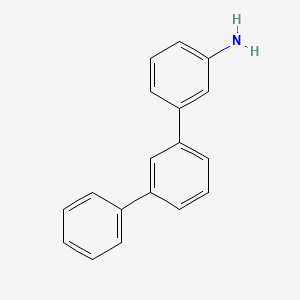
6,6-Dimethylpiperazin-2-one
Übersicht
Beschreibung
6,6-Dimethylpiperazin-2-one is a chemical compound with the CAS Number: 78551-34-5 . It has a molecular weight of 128.17 . The IUPAC name for this compound is 6,6-dimethyl-2-piperazinone .
Synthesis Analysis
Recent developments in the synthesis of piperazine derivatives have been reported . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for this compound is1S/C6H12N2O/c1-6(2)4-7-3-5(9)8-6/h7H,3-4H2,1-2H3,(H,8,9) . This code provides a unique identifier for the molecular structure of this compound.
Wissenschaftliche Forschungsanwendungen
1. Influence on Mammalian Topoisomerase II and DNA Gyrase
Research has shown that the positioning of methyl groups on the C-7 piperazine ring of fluoroquinolones, which includes structures related to 6,6-Dimethylpiperazin-2-one, can significantly influence the potency against mammalian topoisomerase II. These compounds, with specific configurations, were found not to stimulate cleavage at certain drug concentrations, demonstrating a potential for selective targeting in therapeutic applications (Gootz, McGuirk, Moynihan, & Haskell, 1994).
2. Role in CCR1 Antagonism
Dimethylpiperazine derivatives, including those related to this compound, have been identified as CCR1 antagonists, which are useful in the treatment of inflammatory diseases. These compounds demonstrate good receptor affinity and pharmacokinetic properties, indicating their potential in therapeutic interventions (Norman, 2006).
3. Hydrogen Bonding and Basicity in Betaines
N,N'-Dimethylpiperazine betaines, closely related to this compound, show interesting properties in hydrogen bonding and basicity. These compounds have been synthesized and analyzed, providing insights into their potential applications in chemistry and pharmaceuticals (Dega-Szafran, Jaskólski, Kurzyca, Barczyński, & Szafran, 2002).
4. Antibacterial Activity of Piperazine Derivatives
Methylpiperazine and dimethylpiperazine derivatives of chitosan, which are structurally similar to this compound, have been investigated for their antibacterial activity. These derivatives exhibit activity against a range of Gram-positive and Gram-negative bacteria, suggesting their potential application in the development of new antibacterial agents (Másson, Holappa, Hjálmarsdóttir, Rúnarsson, Nevalainen, & Järvinen, 2008).
5. Medical Implant Applications
Piperazine copolymers, including those with structures related to this compound, have been investigated for their potential use in medical implants, particularly for the replacement of the cornea of the eye. Their thermal stability and resistance to UV radiation make them suitable candidates for such applications (Bruck, 1969).
6. Corrosion Inhibition Properties
N-heterocyclic amines, including dimethylpiperazine derivatives, have been studied for their potential as corrosion inhibitors. These compounds have shown efficacy in suppressing both cathodic and anodic processes of iron corrosion, indicating their utility in industrial applications (Babić-Samardžija, Khaled, & Hackerman, 2005).
7. Catalytic Inhibitors of DNA Topoisomerase II
Bis(2,6-dioxopiperazines), which are structurally related to this compound, have been identified as catalytic inhibitors of mammalian DNA topoisomerase II. These compounds are useful for probing the functional aspects of the enzyme and have potential applications in cardiology and oncology (Andoh, 1998).
Safety and Hazards
The safety information for 6,6-Dimethylpiperazin-2-one indicates that it has a GHS07 pictogram, with hazard statements H302, H315, H319, H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
6,6-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(2)4-7-3-5(9)8-6/h7H,3-4H2,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSRSLNOFGCYKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78551-34-5 | |
| Record name | 6,6-dimethylpiperazin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

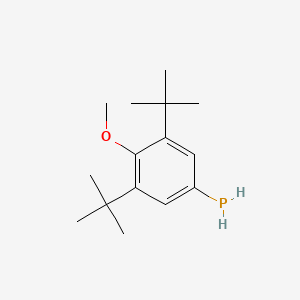
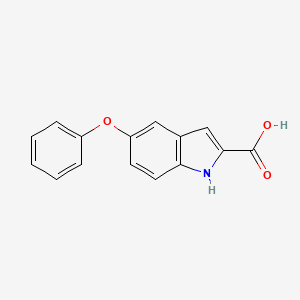
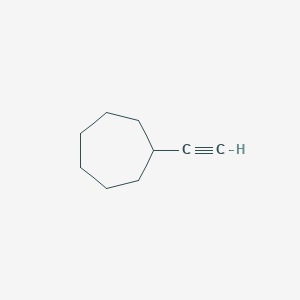
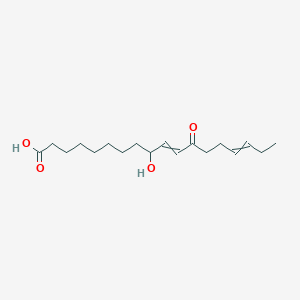
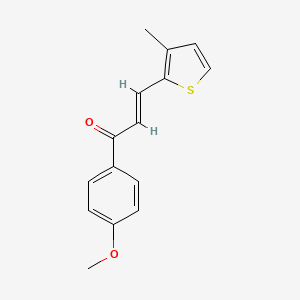
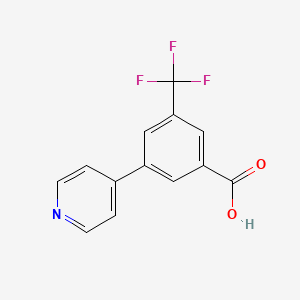
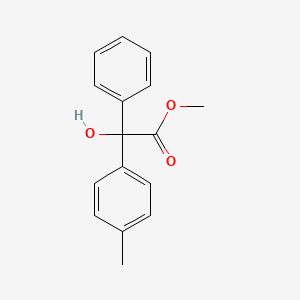

![1-[(Butylamino)methyl]naphthalen-2-ol](/img/structure/B3154786.png)
![3-Azabicyclo[4.1.0]heptan-4-one](/img/structure/B3154792.png)
